molecular formula C18H21BN2O3 B7954172 N-Phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

N-Phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B7954172
M. Wt: 324.2 g/mol
InChI Key: YUVMKWNMBNPSGH-UHFFFAOYSA-N
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Description

N-Phenyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide: is a boronic acid derivative with a phenyl group and a carboxamide group attached to a pyridine ring

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.

  • One common method involves the reaction of 5-bromopyridine-3-carboxamide with phenylboronic acid under palladium-catalyzed cross-coupling conditions.

  • The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or DMF.

Industrial Production Methods:

  • On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability.

  • Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the boronic acid group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the pyridine ring.

  • Reduction: Reduced boronic acid derivatives.

  • Substitution: Substituted pyridine derivatives.

Chemistry:

  • The compound is used as an intermediate in the synthesis of more complex molecules.

  • It serves as a building block in organic synthesis, particularly in the construction of boronic acid derivatives.

Biology:

  • It is employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • The boronic acid group can interact with biological targets, making it useful in drug discovery.

Medicine:

  • Research into its use as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the production of materials with specific properties, such as polymers or coatings.

  • Its unique chemical structure makes it valuable in the development of advanced materials.

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes or receptors in biological systems.

  • The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity.

Mechanism:

  • The mechanism involves the formation of a boronic ester with the target molecule, which can modulate the activity of the enzyme or receptor.

  • This interaction can lead to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

  • Phenylboronic acid: A simpler boronic acid derivative without the pyridine ring.

  • Pyridine-3-carboxamide: A pyridine derivative without the boronic acid group.

  • N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A similar compound with a different substitution pattern on the pyridine ring.

Uniqueness:

  • The presence of both the phenyl group and the carboxamide group on the pyridine ring makes this compound unique.

This compound's unique structure and diverse applications make it a valuable subject of study in both academic and industrial research. Its potential in drug discovery and material science continues to drive interest and innovation in the field.

Properties

IUPAC Name

N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-13(11-20-12-14)16(22)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVMKWNMBNPSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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